2-(Diethylamino)ethyl acrylate methyl sulfate
Overview
Description
2-(Diethylamino)ethyl acrylate methyl sulfate is a chemical compound that belongs to the class of acrylate esters. It is characterized by the presence of a diethylamino group attached to an ethyl acrylate moiety, with a methyl sulfate counterion. This compound is known for its reactivity and is used in various chemical processes and applications.
Mechanism of Action
Target of Action
Similar compounds, such as poly [2- (dimethylamino) ethyl methacrylate], have been studied for their ability to form electrostatic complexes with anionic biomacromolecules, such as dna and rna . This suggests that 2-(Diethylamino)ethyl acrylate methyl sulfate may interact with similar targets.
Mode of Action
It is known that this compound is an important acrylic monomer that gives basic properties to copolymers . It is likely that this compound interacts with its targets through electrostatic interactions, given its potential to form complexes with anionic biomacromolecules .
Biochemical Pathways
Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence pathways related to drug metabolism and cellular response to pharmaceuticals .
Pharmacokinetics
It is known that this compound is a colorless to yellowish, water-miscible liquid with a pungent, amine-like odor . It is miscible with water, reacts with bases, and hydrolyzes rapidly to acrylic acid and dimethylaminoethanol
Result of Action
Similar compounds have been used in the development of drug delivery systems and nanoreactors, suggesting that this compound may influence cellular uptake and response to pharmaceuticals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it tends to spontaneously polymerize at elevated temperatures, upon irradiation, and in the presence of free-radical initiators . Therefore, it must be adequately stabilized and stored in a dry and cool place . Additionally, its solubility in water and reactivity with bases suggest that its action may be influenced by the pH and ionic strength of its environment .
Biochemical Analysis
Biochemical Properties
2-(Diethylamino)ethyl acrylate methyl sulfate plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, leading to the formation of acrylic acid and diethylaminoethanol. These interactions are crucial for the compound’s role in polymerization processes, where it acts as a monomer to form polymers with specific properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, the compound can inhibit the activity of certain proteases, thereby preventing the degradation of specific proteins. Additionally, it can activate certain kinases, leading to the phosphorylation of target proteins and subsequent changes in their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in cell proliferation and differentiation. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as promoting cell growth and differentiation. At high doses, it can be toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects are often observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are involved in its metabolism and detoxification. The compound can also affect the levels of certain metabolites, leading to changes in metabolic flux. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. These interactions are important for understanding the compound’s localization and its effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be directed to the mitochondria, where it can affect cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl acrylate methyl sulfate typically involves the reaction of 2-(Diethylamino)ethanol with acrylic acid or its derivatives, such as methyl acrylate. The reaction is usually catalyzed by acid catalysts like sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include elevated temperatures and the presence of inhibitors to prevent unwanted polymerization .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl acrylate methyl sulfate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form homopolymers or copolymers with other monomers like acrylic acid, methacrylates, and styrene.
Substitution Reactions: The diethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form acrylic acid and 2-(Diethylamino)ethanol.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides are used in the presence of base catalysts.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products Formed
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Substitution Reactions:
Hydrolysis: Acrylic acid and 2-(Diethylamino)ethanol.
Scientific Research Applications
2-(Diethylamino)ethyl acrylate methyl sulfate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl acrylate: Similar in structure but with a dimethylamino group instead of a diethylamino group.
2-(Diethylamino)ethyl methacrylate: Similar but with a methacrylate moiety instead of an acrylate moiety.
2-(Dimethylamino)ethyl methacrylate: Combines features of both dimethylamino and methacrylate groups.
Uniqueness
2-(Diethylamino)ethyl acrylate methyl sulfate is unique due to its specific combination of the diethylamino group and the acrylate moiety, which imparts distinct reactivity and properties. This makes it suitable for specialized applications in polymer chemistry and materials science .
Properties
IUPAC Name |
diethyl-methyl-(2-prop-2-enoyloxyethyl)azanium;methyl sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO2.CH4O4S/c1-5-10(12)13-9-8-11(4,6-2)7-3;1-5-6(2,3)4/h5H,1,6-9H2,2-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWSOHCILAMHGH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C=C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066731 | |
Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21810-39-9 | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21810-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Diethylamino)ethyl acrylate methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021810399 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylmethyl(2-((1-oxoallyl)oxy)ethyl)ammonium methyl sulphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6066731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethylmethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Ethanaminium, N,N-diethyl-N-methyl-2-[(1-oxo-2-propen-1-yl)oxy]-, methyl sulfate (1:1) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DLK72U62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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